molecular formula C20H24N6O6 B14762610 Lenalidomide-CO-PEG2-C2-azide

Lenalidomide-CO-PEG2-C2-azide

Cat. No.: B14762610
M. Wt: 444.4 g/mol
InChI Key: CITBEQJSZBIQAQ-UHFFFAOYSA-N
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Description

Lenalidomide-CO-PEG2-C2-azide is a synthetic compound derived from lenalidomide, a clinically approved immunomodulatory drug (IMiD) with potent anti-inflammatory and anticancer properties . The compound features a lenalidomide core linked to a polyethylene glycol (PEG2) spacer and a terminal azide group. The PEG2 spacer enhances solubility and provides flexibility for conjugation, while the azide group enables "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) for targeted protein degradation applications, such as proteolysis-targeting chimeras (PROTACs) .

Structurally, the "CO" denotes a carbonyl group connecting the lenalidomide moiety to the PEG2 chain, and the "C2-azide" specifies a two-carbon spacer terminating in an azide. This design optimizes the compound for use in bifunctional degraders, where the lenalidomide component recruits cereblon (CRBN), an E3 ubiquitin ligase, to facilitate ubiquitination and subsequent proteasomal degradation of target proteins .

Properties

Molecular Formula

C20H24N6O6

Molecular Weight

444.4 g/mol

IUPAC Name

3-[2-(2-azidoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]propanamide

InChI

InChI=1S/C20H24N6O6/c21-25-22-7-9-32-11-10-31-8-6-18(28)23-15-3-1-2-13-14(15)12-26(20(13)30)16-4-5-17(27)24-19(16)29/h1-3,16H,4-12H2,(H,23,28)(H,24,27,29)

InChI Key

CITBEQJSZBIQAQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCOCCOCCN=[N+]=[N-]

Origin of Product

United States

Chemical Reactions Analysis

Comparison with Similar Compounds

Key Observations:

Parent Drug Specificity :

  • Lenalidomide derivatives exhibit distinct CRBN-binding affinities compared to pomalidomide or thalidomide analogs. Pomalidomide-PEG2-C2-azide (MW 430.41) may offer stronger CRBN engagement due to pomalidomide’s higher potency .
  • Thalidomide-based compounds (e.g., Thalidomide-NH-PEG2-COOH) are less potent IMiDs but retain utility in conjugation strategies requiring carboxyl groups .

PEG Length and Flexibility: PEG2 balances solubility and steric accessibility, whereas PEG6 (Lenalidomide-CO-PEG6-C2-azide) provides extended reach for degrading large protein complexes .

Functional Group Versatility :

  • Azide-terminated compounds enable modular conjugation via click chemistry, while carboxyl-terminated derivatives (e.g., Thalidomide-NH-PEG2-COOH) require alternative coupling strategies .

Pharmacokinetic and Stability Considerations

  • Solubility: PEGylation generally enhances aqueous solubility. PEG2 derivatives like this compound are more soluble than non-PEGylated lenalidomide but less than PEG6 analogs due to shorter chain length .
  • Stability : The azide group is stable under refrigerated conditions (2–8°C), as seen in Lenalidomide-acetamido-O-PEG3-C2-azide, which has a 12-month shelf life when stored refrigerated .
  • Bioavailability : Shorter PEG chains (PEG1-2) may improve cell membrane permeability compared to longer PEGs, making this compound advantageous for intracellular targeting .

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